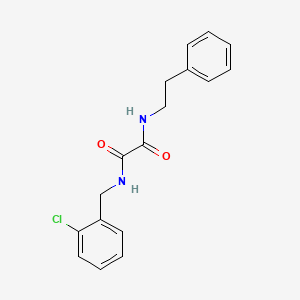
N1-(2-chlorobenzyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-chlorobenzyl)-N2-phenethyloxalamide” is a chemical compound . The molecule contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The structure of the synthesized compound is determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “this compound” includes 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Aplicaciones Científicas De Investigación
Photocatalytic Applications
Photocatalytic decomposition of hazardous compounds has been a significant area of research. Studies on similar compounds, such as the photocatalytic decomposition of gaseous 1,2-dichlorobenzene on TiO2 films, indicate the potential for N1-(2-chlorobenzyl)-N2-phenethyloxalamide to be used in environmental remediation. The addition of ozone enhances the photocatalytic removal efficiency, suggesting that modifications to the chemical structure or the photocatalytic system could optimize the degradation of persistent organic pollutants in the air (Lu et al., 2012).
Material Science and Supramolecular Chemistry
In material science, the structural modification of benzene derivatives has led to the development of novel materials with unique properties. For instance, the synthesis of high molecular weight poly(p-phenyleneethynylene)s via alkyne metathesis employing "instant" catalysts showcases the potential of benzene derivatives in creating polymers with specific optical and electronic properties, which could be relevant for this compound in the development of new materials (Kloppenburg et al., 1999).
Environmental Chemistry
In environmental chemistry, the study of bacterial dehalorespiration with chlorinated benzenes, including the reductive dechlorination of chlorobenzenes under anaerobic conditions, suggests a biological approach to remediate environments contaminated with chlorinated organic compounds. This research opens up possibilities for employing this compound or its derivatives in bioremediation strategies to reduce the persistence of toxic pollutants in the environment (Adrian et al., 2000).
Direcciones Futuras
The future directions for research on “N1-(2-chlorobenzyl)-N2-phenethyloxalamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. Additionally, the structure-activity relationship (SAR) of benzimidazoles indicates that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity . This could provide a direction for future research on “this compound”.
Mecanismo De Acción
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, such as 1-deoxy-d-xylulose 5-phosphate synthase (dxs), which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis .
Biochemical Pathways
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWSSAWHKOWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

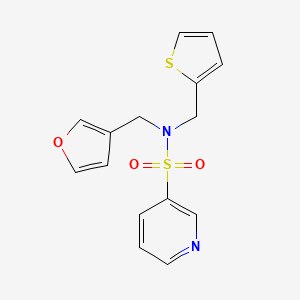
![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)
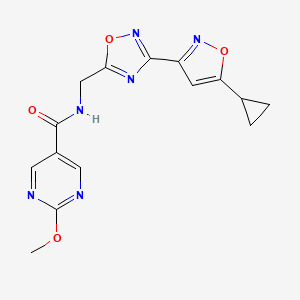
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
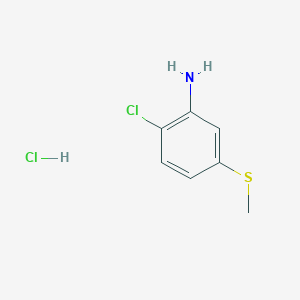
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)
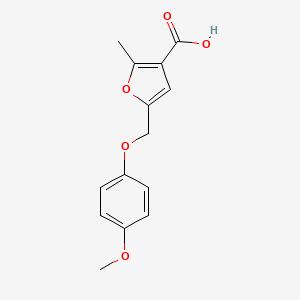
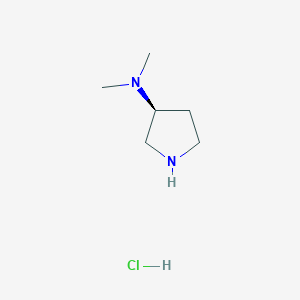
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2878119.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)